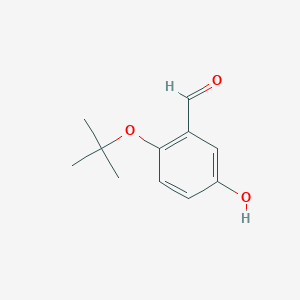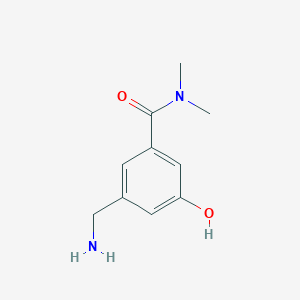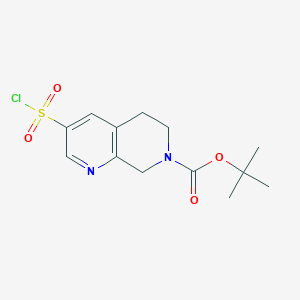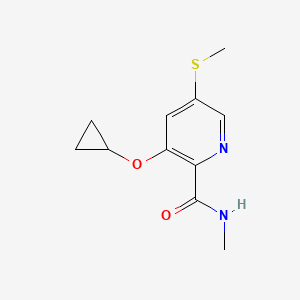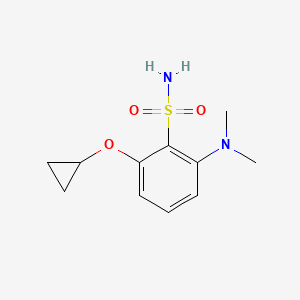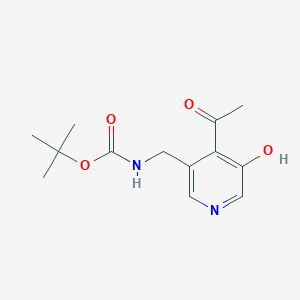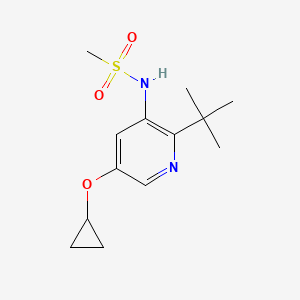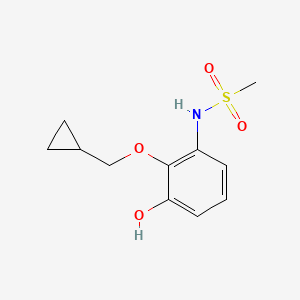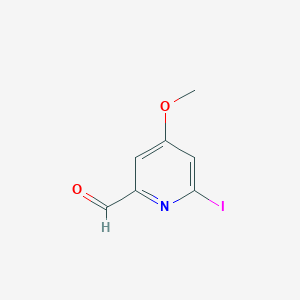
6-Iodo-4-methoxypicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-4-methoxypicolinaldehyde is an organic compound with the molecular formula C7H6INO2 It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 6 and 4 of the pyridine ring are substituted by iodine and methoxy groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-4-methoxypicolinaldehyde typically involves the iodination of 4-methoxypicolinaldehyde. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent such as acetonitrile, often at room temperature. The process involves the electrophilic substitution of the hydrogen atom at the 6-position of the pyridine ring by an iodine atom .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-4-methoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Boronic acids, palladium catalysts
Major Products Formed
Oxidation: 6-Iodo-4-methoxypicolinic acid
Reduction: 6-Iodo-4-methoxypicolinalcohol
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Iodo-4-methoxypicolinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with antimicrobial and anticancer properties.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Iodo-4-methoxypicolinaldehyde largely depends on its application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved would vary based on the particular enzyme or biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Iodo-2-methoxypicolinaldehyde
- 6-Iodo-3-methoxypicolinaldehyde
- 6-Iodo-5-methoxypicolinaldehyde
Comparison
6-Iodo-4-methoxypicolinaldehyde is unique due to the specific positioning of the iodine and methoxy groups on the pyridine ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group at the 4-position can affect the electron density of the ring, thereby influencing the compound’s behavior in electrophilic and nucleophilic substitution reactions .
Propiedades
Fórmula molecular |
C7H6INO2 |
|---|---|
Peso molecular |
263.03 g/mol |
Nombre IUPAC |
6-iodo-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-4H,1H3 |
Clave InChI |
DFOMPEMNCGWMPO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


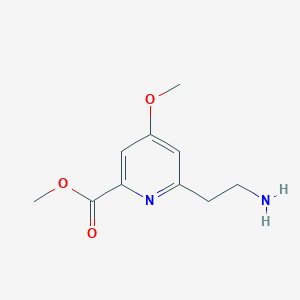
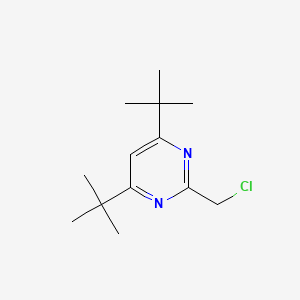
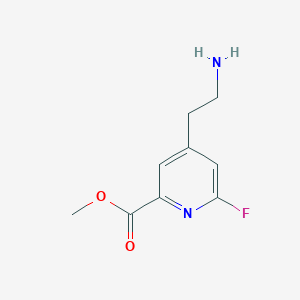
![[4-(Methoxycarbonyl)-6-methylpyridin-2-YL]acetic acid](/img/structure/B14847630.png)
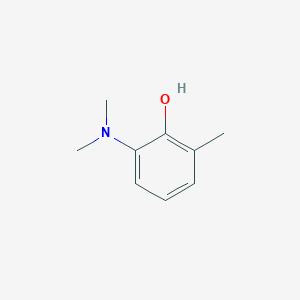
![2-Chloro-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B14847644.png)
